Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, along with bromine, chlorine, and a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the borylation of a halogenated benzoate derivative using a boronic ester reagent. The reaction conditions often involve the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are commonly used to facilitate the reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action for this compound in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halogenated aromatic ring. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of bromine, chlorine, and boronic ester groups, which make it highly versatile for various synthetic applications. Its structure allows for selective reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H17BBrClO4 |
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Molecular Weight |
375.45 g/mol |
IUPAC Name |
methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BBrClO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(16)10(17)7-8/h6-7H,1-5H3 |
InChI Key |
PLNRZCAEUATYIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C(=O)OC |
Origin of Product |
United States |
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